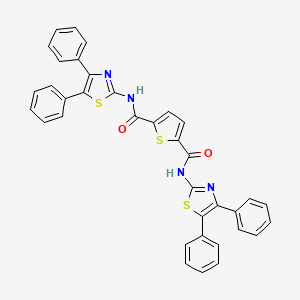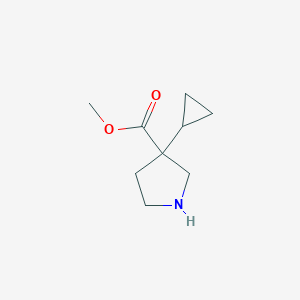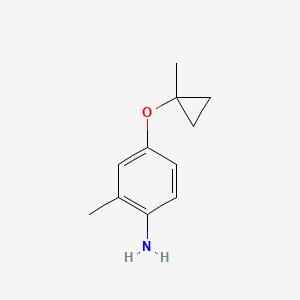
2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide, also known as GSK2830371, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It is a potent and selective inhibitor of IκB kinase 2 (IKK2), which is a key mediator of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a critical role in the regulation of inflammation, immunity, and cell survival, and it is dysregulated in many diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide is based on its ability to inhibit the activity of IKK2, which is a key regulator of the NF-κB signaling pathway. IKK2 phosphorylates IκBα, a cytoplasmic inhibitor of NF-κB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. This results in the activation of genes that promote inflammation, cell survival, and immune responses. By inhibiting IKK2, this compound blocks the activation of NF-κB and reduces the expression of proinflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in vitro and in vivo. In preclinical models of rheumatoid arthritis, the compound reduced joint inflammation, cartilage damage, and bone erosion. In models of psoriasis, this compound reduced skin inflammation, epidermal hyperplasia, and cytokine production. In models of inflammatory bowel disease, the compound reduced colitis severity, mucosal damage, and cytokine production. In addition, this compound has been shown to have immunomodulatory effects, including the inhibition of T cell activation and the induction of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide is its potency and selectivity for IKK2. This allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. In addition, this compound has good pharmacokinetic properties, including oral bioavailability and long half-life, which make it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low solubility, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the development and application of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide. One possible direction is the evaluation of its efficacy and safety in clinical trials for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another direction is the investigation of its potential use in combination with other drugs that target different pathways involved in inflammation and immune regulation. Finally, further research is needed to elucidate the molecular mechanisms underlying the immunomodulatory effects of this compound, which could lead to the identification of new targets for the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide has been described in detail in a patent application (WO 2013/163088 A1). The compound is prepared by reacting 2-(2-methoxyethoxy)nicotinoyl chloride with 6-methyl-2-pyridinecarboxamide in the presence of a base and a solvent. The resulting intermediate is then treated with isonicotinamide in the presence of a catalyst to yield the final product.
Applications De Recherche Scientifique
2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide has been extensively studied in preclinical models of inflammation and autoimmune diseases. In vitro studies have shown that the compound inhibits the activation of NF-κB signaling in response to various stimuli, including proinflammatory cytokines and Toll-like receptor agonists. In vivo studies have demonstrated that this compound can effectively reduce inflammation and tissue damage in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-4-3-5-13(17-11)18-15(19)12-6-7-16-14(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXAZFMXTHDMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate](/img/structure/B2467610.png)
![4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B2467612.png)

![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)
![Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2467617.png)





![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2467628.png)

